molecular formula C10H22N2O B14526843 N-Hexyl-N'-propan-2-ylurea CAS No. 62784-30-9

N-Hexyl-N'-propan-2-ylurea

Cat. No.: B14526843
CAS No.: 62784-30-9
M. Wt: 186.29 g/mol
InChI Key: NDRFSAFNBCYAGC-UHFFFAOYSA-N
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Description

N-Hexyl-N’-propan-2-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hexyl group and a propan-2-yl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N’-propan-2-ylurea typically involves the reaction of hexylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Hexylamine+Isopropyl isocyanateN-Hexyl-N’-propan-2-ylurea\text{Hexylamine} + \text{Isopropyl isocyanate} \rightarrow \text{N-Hexyl-N'-propan-2-ylurea} Hexylamine+Isopropyl isocyanate→N-Hexyl-N’-propan-2-ylurea

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of N-Hexyl-N’-propan-2-ylurea can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N’-propan-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Hexyl-N’-propan-2-ylurea oxide, while reduction may produce hexylamine and isopropylamine.

Scientific Research Applications

N-Hexyl-N’-propan-2-ylurea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-Hexyl-N’-propan-2-ylurea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can affect cellular processes by altering protein function.

Comparison with Similar Compounds

Similar Compounds

    N-Hexyl-N,N-diphenylurea: This compound has similar structural features but with phenyl groups instead of the propan-2-yl group.

    N-Hexyl-N’-methylurea: It differs by having a methyl group instead of the propan-2-yl group.

Uniqueness

N-Hexyl-N’-propan-2-ylurea is unique due to the presence of both hexyl and propan-2-yl groups, which confer specific chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective.

Properties

CAS No.

62784-30-9

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1-hexyl-3-propan-2-ylurea

InChI

InChI=1S/C10H22N2O/c1-4-5-6-7-8-11-10(13)12-9(2)3/h9H,4-8H2,1-3H3,(H2,11,12,13)

InChI Key

NDRFSAFNBCYAGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)NC(C)C

Origin of Product

United States

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